(R)-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt
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Overview
Description
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonooxy group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite, which is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further hydrolyzed to yield the desired compound.
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted hydroxypropanoic acids.
Scientific Research Applications
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: Characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Aminophosphonic Acids: Contain an amino group attached to the phosphonic acid moiety.
Organometallic Phosphonic Acids: Feature metal atoms bonded to the phosphonic acid group.
Uniqueness
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is unique due to its specific structure, which combines a hydroxypropanoic acid backbone with a phosphonooxy group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
30630-16-1 |
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Molecular Formula |
C3H6NaO7P |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
InChI Key |
WXFRSYOJFCULQG-HSHFZTNMSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.[Na+] |
Origin of Product |
United States |
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